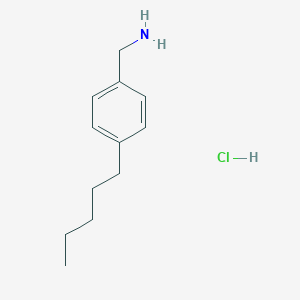

(4-pentylphenyl)methanamine Hydrochloride

Übersicht

Beschreibung

(4-pentylphenyl)methanamine Hydrochloride: is a chemical compound with the molecular formula C12H20ClN. It is a derivative of methanamine, where the amine group is attached to a phenyl ring substituted with a pentyl group. This compound is often used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-pentylphenyl)methanamine Hydrochloride typically involves the reaction of 4-pentylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: (4-pentylphenyl)methanamine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Material Science Applications

The compound can serve as a host material in OLEDs, facilitating the incorporation of luminophores. This application is significant for enhancing the efficiency and color purity of OLED devices. The alignment of luminescent materials within the liquid crystal matrix can lead to improved light emission properties.

Anticancer Activity

Recent studies have indicated that compounds containing the 4-pentylphenyl group exhibit promising anticancer properties. Research has shown that derivatives of (4-pentylphenyl)methanamine hydrochloride can induce cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of oxidative stress, which is crucial for cancer cell apoptosis.

Case Study:

A study published in 2023 investigated the anticancer activity of several derivatives, including those with 4-pentylphenyl substituents. Results indicated significant cytotoxicity against tested cancer cell lines, highlighting the potential for developing new anticancer therapies based on this compound .

Characterization Techniques

Characterization is crucial for confirming the identity and purity of synthesized compounds. Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

Wirkmechanismus

The mechanism of action of (4-pentylphenyl)methanamine Hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

- (4-phenylphenyl)methanamine Hydrochloride

- (4-methylphenyl)methanamine Hydrochloride

- (4-ethylphenyl)methanamine Hydrochloride

Comparison: Compared to these similar compounds, (4-pentylphenyl)methanamine Hydrochloride has a longer alkyl chain, which can influence its lipophilicity and biological activity. The pentyl group may enhance the compound’s ability to interact with hydrophobic regions of biological targets, potentially leading to increased potency and selectivity .

Conclusion

This compound is a versatile compound with significant applications in scientific research, chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool for researchers and industrial chemists alike.

Biologische Aktivität

(4-pentylphenyl)methanamine Hydrochloride, with the molecular formula CHClN, is a derivative of methanamine characterized by a phenyl ring substituted with a pentyl group. This compound has garnered attention in scientific research due to its unique chemical properties and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

- Molecular Weight : 215.75 g/mol

- Solubility : Soluble in water and organic solvents like ethanol and methanol.

- Synthesis : Typically synthesized via reductive amination of 4-pentylbenzaldehyde with ammonia or an amine source, often using sodium cyanoborohydride as a reducing agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It functions as a ligand that binds to various receptors and enzymes, modulating their activity. This interaction can influence several biological pathways, including neurotransmission and metabolic processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuropharmacological Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially influencing the release of neurotransmitters such as gamma-aminobutyric acid (GABA). Such effects could be beneficial in treating neurological disorders .

- Antimicrobial Activity : Some derivatives of phenylmethanamines have shown antimicrobial effects against certain bacterial strains, indicating potential applications in developing new antimicrobial agents .

- Toxicological Profile : The compound's toxicity has been assessed through various in vitro tests, revealing a moderate safety profile when administered at therapeutic doses. However, further studies are necessary to fully understand its cytotoxicity and long-term effects .

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In a study exploring the neuroprotective effects of this compound, researchers induced seizures in animal models using pentylenetetrazol. The administration of the compound resulted in increased seizure latency and reduced severity of convulsions, suggesting its potential as a therapeutic agent for epilepsy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related phenylmethanamine derivatives. It was found that certain structural modifications enhanced their efficacy against Gram-positive bacteria, providing insights into the design of new antimicrobial agents based on this scaffold .

Eigenschaften

IUPAC Name |

(4-pentylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-2-3-4-5-11-6-8-12(10-13)9-7-11;/h6-9H,2-5,10,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYLFYOEGHUVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379693 | |

| Record name | (4-pentylphenyl)methanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105254-43-1 | |

| Record name | (4-pentylphenyl)methanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.